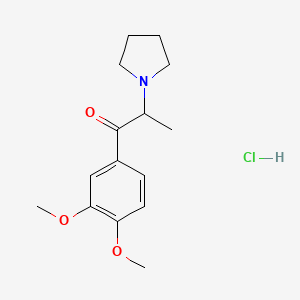
1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride, also known as 3’,4’-Dimethoxy-α-pyrrolidinopentiophenone, is a synthetic stimulant drug of the cathinone class that has been sold online as a designer drug . It is a relatively weak inhibitor of serotonin reuptake and has little affinity in vitro for dopamine or noradrenaline transporters .
Molecular Structure Analysis
The molecular formula of this compound is C17H26NO3 . The molar mass is 292.399 g·mol−1 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
The structural components of this compound, such as the dimethoxyphenyl and pyrrolidinyl groups, have been explored in chemical synthesis and lignin model studies. For example, research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds has shown significant insights into the mechanism of bond cleavage, highlighting the importance of the dimethoxyphenyl group in such processes (T. Yokoyama, 2015). These findings are crucial for understanding the chemical behavior of complex organic molecules and could inform the synthesis and application of similar compounds.
Medicinal Chemistry Applications
The pyrrolidine ring, a component of the compound , is widely utilized in drug discovery due to its versatility and impact on the biological activity of compounds. Research has highlighted the importance of pyrrolidine in the development of biologically active compounds, showing its contribution to the stereochemistry and three-dimensional structure necessary for target selectivity in therapeutic agents (Giovanna Li Petri et al., 2021). This suggests potential applications of the compound in developing new therapeutics.
Environmental Science and Toxicology
Components related to "1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride" have been studied for their environmental impact and behavior. Research on chlorophenols, which share structural similarities with the compound's components, has provided insights into their role as precursors to dioxins in municipal waste incineration, underlining the importance of understanding the environmental fate and transformation of these compounds (Yaqi Peng et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-11(16-8-4-5-9-16)15(17)12-6-7-13(18-2)14(10-12)19-3;/h6-7,10-11H,4-5,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDDIDPCLCFPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701344501 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28117-93-3 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)
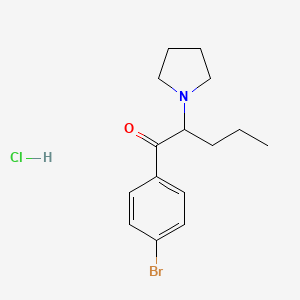
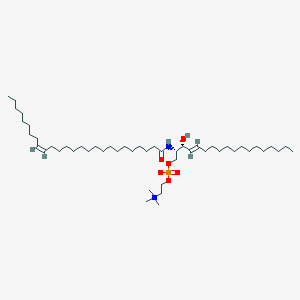
![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)
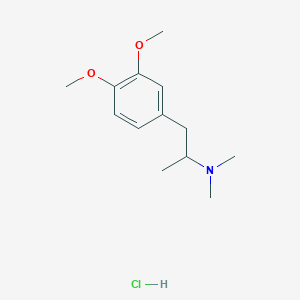
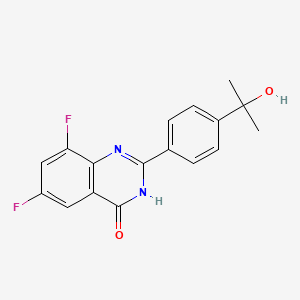
![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)
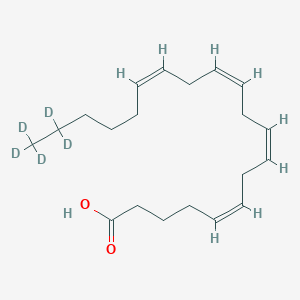

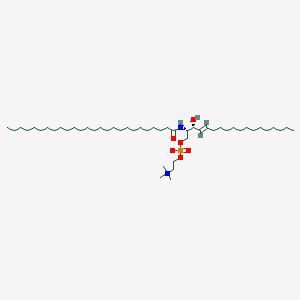
![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)

